molecular formula C41H54O2 B1252383 Okenone

Okenone

Cat. No. B1252383
M. Wt: 578.9 g/mol
InChI Key: FSQZIFSGNDUYRQ-TYKRLFMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Okenone is a triterpenoid and a carotenoid chi-end group.

Scientific Research Applications

1. Environmental Indicators and Geochemical Biomarkers

Okenone is significant as a geochemical biomarker. Its diagenetic product, okenane, is found in purple sulfur bacteria and serves as a key biomarker in geochemical analyses of sedimentary rocks. This is crucial for understanding environmental conditions in geological history, particularly during periods of anoxia and extinction events. Okenone and okenane help in reconstructing environmental conditions such as water column euxinia, indicating anoxic and sulfidic conditions in the presence of light (Brocks & Schaeffer, 2008).

2. Studies in Microbial Physiology and Ecology

Research into the physiology of okenone production in purple sulfur bacteria (PSB) has revealed significant insights. These organisms, inhabiting chemoclines in euxinic and meromictic lakes, are the only producers of okenone. Variations in okenone production among PSB species and strains have implications for understanding microbial ecology and the role of these bacteria in their natural environments (Smith et al., 2014).

3. Photophysical and Biochemical Studies

Okenone's unique photophysical properties, such as its absorption and fluorescence characteristics, are subjects of study in photobiology and biochemistry. These properties are relevant for understanding the light-harvesting mechanisms in bacteria and the photochemical dynamics of carotenoids (Niedzwiedzki & Cranston, 2015).

4. Biosynthetic Pathways and Enzymology

The biosynthetic pathway of okenone in purple sulfur bacteria has been elucidated, revealing novel enzymes involved in its synthesis. Understanding these pathways is crucial for insights into the molecular biology and genetics of carotenoid biosynthesis in bacteria (Vogl & Bryant, 2011).

5. Paleolimnological Applications

In studies of ancient lakes, okenone serves as a proxy for understanding past climatic and environmental conditions. Its presence in lake sediments is indicative of past bacterial populations and can be used to reconstruct the paleolimnology of these environments (Overmann et al., 2004).

properties

Product Name

Okenone

Molecular Formula

C41H54O2

Molecular Weight

578.9 g/mol

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-methoxy-2,6,10,14,19,23-hexamethyl-25-(2,3,4-trimethylphenyl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-5-one

InChI

InChI=1S/C41H54O2/c1-31(19-14-21-33(3)23-16-24-36(6)40(42)29-30-41(9,10)43-11)17-12-13-18-32(2)20-15-22-34(4)25-27-39-28-26-35(5)37(7)38(39)8/h12-28H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,23-16+,27-25+,31-17+,32-18+,33-21+,34-22+,36-24+

InChI Key

FSQZIFSGNDUYRQ-TYKRLFMMSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)CCC(C)(C)OC)/C)/C)C)C

Canonical SMILES

CC1=C(C(=C(C=C1)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)CCC(C)(C)OC)C)C)C)C

synonyms

okenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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